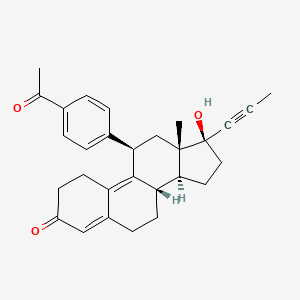
Epirubicinhydrochlorid
Übersicht
Beschreibung
Epirubicinhydrochlorid ist ein Anthracyclin-Medikament, das in erster Linie in der Chemotherapie eingesetzt wird. Es ist ein Derivat von Doxorubicin und bekannt für seine Wirksamkeit bei der Behandlung verschiedener Krebsarten, darunter Brustkrebs, Eierstockkrebs, Magenkrebs, Lungenkrebs und Lymphome . This compound wirkt, indem es sich in DNA-Stränge interkaliert, wodurch die DNA- und RNA-Synthese gehemmt und der Zelltod durch die Bildung von freien Radikalen induziert wird .
Wissenschaftliche Forschungsanwendungen
Epirubicin hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the intercalation of DNA and the generation of free radicals.
Biology: Employed in research to understand the mechanisms of DNA damage and repair.
Medicine: Widely used in clinical research for the treatment of various cancers.
Wirkmechanismus
Target of Action
Epirubicin hydrochloride, an anthracycline topoisomerase II inhibitor , primarily targets DNA and topoisomerase II . The compound exerts its antitumor effects by interfering with the synthesis and function of DNA .
Mode of Action
Epirubicin forms complexes with DNA by intercalation between base pairs . It inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex, preventing the religation portion of the ligation-religation reaction . This interaction with its targets results in the inhibition of DNA, RNA, and protein synthesis .
Biochemical Pathways
Epirubicin’s interaction with DNA and topoisomerase II affects several biochemical pathways. It triggers DNA cleavage by topoisomerase II, leading to cell death . Epirubicin also generates cytotoxic free radicals , causing cell and DNA damage. The compound’s ability to bind to nucleic acids results in the inhibition of DNA and RNA synthesis .
Pharmacokinetics
Epirubicin has a high and variable volume of distribution, indicating extensive distribution into the tissue . It undergoes extensive metabolism via hepatic glucuronidation and oxidation . The compound is excreted through both biliary and renal routes . The pharmacokinetics of epirubicin appear to be linear for doses in the range of 40 – 150 mg/m2 .
Result of Action
The result of Epirubicin’s action is the slowing or stopping of the growth of cancer cells and other rapidly dividing cells . Its cytotoxic effects are due to its interference with DNA, RNA, and protein synthesis, as well as the generation of cytotoxic free radicals .
Action Environment
The action, efficacy, and stability of Epirubicin can be influenced by various environmental factors. For instance, the compound’s plasma clearance is reduced in patients with elevated AST levels and normal bilirubin, and in patients with elevated AST and bilirubin levels . Furthermore, plasma clearance of epirubicin in elderly female patients is reduced compared to younger female patients .
Safety and Hazards
Epirubicin hydrochloride may cause severe or life-threatening hematological reactions. It can cause severe local tissue necrosis associated with extravasation during administration . It may also cause myocardial toxicity, potentially fatal congestive heart failure, and secondary acute myelogenous leukemia . It is harmful if swallowed and precautions should be taken to avoid dust formation and breathing mist, gas, or vapors .
Biochemische Analyse
Biochemical Properties
Epirubicin hydrochloride exerts its antitumor effects by interfering with the synthesis and function of DNA . It interacts with DNA by intercalating between base pairs, which results in complex formation that inhibits DNA and RNA synthesis . This interaction with DNA also triggers DNA cleavage by the enzyme topoisomerase II, leading to cell death .
Cellular Effects
Epirubicin hydrochloride has a profound impact on various types of cells and cellular processes. It damages the DNA in cancer cells, which stops the cells from dividing or growing . This effect on cell function extends to impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Epirubicin hydrochloride involves its interaction with DNA and the enzyme topoisomerase II . By intercalating between DNA base pairs, Epirubicin hydrochloride forms a complex that inhibits DNA and RNA synthesis . This complex formation also triggers DNA cleavage by topoisomerase II, resulting in mechanisms that lead to cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Epirubicin hydrochloride change over time. Before and during treatment with Epirubicin, various laboratory parameters are checked, such as blood cell count, blood uric acid level, and liver function . Epirubicin can weaken the heart, so heart function is also monitored .
Dosage Effects in Animal Models
The effects of Epirubicin hydrochloride vary with different dosages in animal models . In some studies, Epirubicin has shown potent anti-tumor activity in animal models of malignant glioma . High doses of Epirubicin can lead to toxic or adverse effects .
Metabolic Pathways
Epirubicin hydrochloride is extensively and rapidly metabolized in the liver and other organs and cells, including red blood cells . Four main metabolic routes have been identified: reduction of the C-13 keto-group, conjugation with glucuronic acid, loss of the amino sugar moiety through a hydrolytic process, and loss of the amino sugar moiety through a redox process .
Transport and Distribution
Following intravenous administration, Epirubicin hydrochloride is rapidly and widely distributed into the tissues . It binds to plasma proteins, predominantly albumin, about 77% and is not affected by drug concentration .
Subcellular Localization
Epirubicin hydrochloride, being a chemotherapy drug, primarily targets the DNA within the nucleus of the cell . By intercalating between the base pairs of the DNA, it inhibits DNA and RNA synthesis, thereby stopping the cancer cells from dividing or growing .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Epirubicinhydrochlorid wird durch einen semi-synthetischen Ansatz synthetisiert. Der Prozess beinhaltet die Modifikation von Doxorubicin, wobei die Hydroxylgruppe am 4'-Kohlenstoff des Zuckermoleküls epimerisiert wird . Die Herstellungsmethode für this compound zur Injektion beinhaltet die Herstellung einer wässrigen Lösung von this compound, die Einstellung des pH-Werts auf 3,2-4,5 unter Verwendung eines sauren pH-Regulators und das Erhitzen der Lösung bei 40-80 °C für 30-120 Minuten .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound umfasst großtechnische Synthese- und Reinigungsprozesse. Die wässrige Lösung von this compound wird entkeimt, filtriert, in Ampullen gefüllt und gefriergetrocknet, um das Endprodukt zu erhalten . Die Qualität des Produkts wird durch die Einhaltung von Verunreinigungsgrenzwerten unterhalb der spezifizierten Grenzwerte sichergestellt.
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Epirubicin kann zu Epirubicinol oxidiert werden, einem weniger aktiven Metaboliten.
Reduktion: Die Chinon-Einheit in Epirubicin kann reduziert werden, was sich auf seine zytotoxische Aktivität auswirkt.
Substitution: Epirubicin kann Substitutionsreaktionen eingehen, insbesondere an der Aminogruppe.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei den Reaktionen von this compound verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid . Die Reaktionen laufen in der Regel unter milden Bedingungen ab, um eine Zersetzung der Verbindung zu verhindern.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, sind Epirubicinol und andere Abbauprodukte, die aus Oxidations- und Reduktionsreaktionen resultieren .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Biologie: Wird in der Forschung eingesetzt, um die Mechanismen der DNA-Schädigung und -Reparatur zu verstehen.
Medizin: Wird in der klinischen Forschung zur Behandlung verschiedener Krebsarten eingesetzt.
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es sich in DNA-Stränge interkaliert, wodurch die Synthese von DNA und RNA gehemmt wird . Diese Interkalation führt zur Bildung von Komplexen, die die Religation von DNA-Strängen durch Topoisomerase II verhindern, was zu einem DNA-Bruch und zum Zelltod führt . Zusätzlich erzeugt Epirubicin freie Radikale, die weitere Schäden an der DNA und zellulären Komponenten verursachen . Die primären molekularen Ziele von Epirubicin sind DNA und Topoisomerase II .
Analyse Chemischer Reaktionen
Types of Reactions
Epirubicin hydrochloride undergoes various chemical reactions, including:
Oxidation: Epirubicin can be oxidized to form epirubicinol, a less active metabolite.
Reduction: The quinone moiety in epirubicin can be reduced, affecting its cytotoxic activity.
Substitution: Epirubicin can undergo substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in the reactions of epirubicin hydrochloride include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The reactions typically occur under mild conditions to prevent degradation of the compound.
Major Products Formed
The major products formed from the reactions of epirubicin hydrochloride include epirubicinol and other degradation products that result from oxidation and reduction reactions .
Vergleich Mit ähnlichen Verbindungen
Epirubicinhydrochlorid ähnelt anderen Anthracyclinen wie Doxorubicin, Daunorubicin und Idarubicin . Es hat eine andere räumliche Orientierung der Hydroxylgruppe am 4'-Kohlenstoff des Zuckermoleküls, was seine schnellere Elimination und geringere Toxizität im Vergleich zu Doxorubicin erklärt . Dieses einzigartige Merkmal macht this compound zu einer bevorzugten Wahl in bestimmten Chemotherapie-Regimen .
Liste ähnlicher Verbindungen
- Doxorubicin
- Daunorubicin
- Idarubicin
- Mitoxantron
This compound zeichnet sich durch sein günstiges pharmakokinetisches Profil und seine geringere Kardiotoxizität im Vergleich zu anderen Anthracyclinen aus .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Epirubicin hydrochloride involves the modification of the natural product daunorubicin. The process includes the conversion of daunorubicin to doxorubicin, which is further modified to produce epirubicin. Epirubicin is then converted to its hydrochloride salt form.", "Starting Materials": [ "L-rhamnose", "3-amino-2,3,6-trideoxyhexose", "3,4-dihydroxybenzaldehyde", "methylglyoxal", "sodium borohydride", "acetic acid", "hydrochloric acid", "daunorubicin", "doxorubicin" ], "Reaction": [ "Step 1: Synthesis of doxorubicin by reacting daunorubicin with 3-amino-2,3,6-trideoxyhexose and 3,4-dihydroxybenzaldehyde in the presence of sodium borohydride.", "Step 2: The doxorubicin is then converted to epirubicin by reacting it with methylglyoxal in the presence of acetic acid.", "Step 3: Epirubicin is then converted to its hydrochloride salt form by reacting it with hydrochloric acid." ] } | |
CAS-Nummer |
56390-09-1 |
Molekularformel |
C27H30ClNO11 |
Molekulargewicht |
580.0 g/mol |
IUPAC-Name |
(7S,9S)-7-[(2R,4R,5R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |
InChI |
InChI=1S/C27H29NO11.ClH/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3;1H/t10?,13-,15+,17+,22+,27+;/m1./s1 |
InChI-Schlüssel |
MWWSFMDVAYGXBV-DPZLWMTJSA-N |
Isomerische SMILES |
CC1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl |
Kanonische SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl |
Aussehen |
red solid powder |
melting_point |
399 to 401 °F (Decomposes) (NTP, 1992) |
| 56390-09-1 25316-40-9 |
|
Physikalische Beschreibung |
Adriamycin hydrochloride appears as orange-red thin needles. Aqueous solutions yellow-orange at acid pHs, orange-red at neutral pHs, and violet blue over pH 9. (NTP, 1992) |
Piktogramme |
Irritant; Health Hazard |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
56420-45-2 (Parent) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
4' Epi Adriamycin 4' Epi Doxorubicin 4' Epi DXR 4' Epiadriamycin 4' Epidoxorubicin 4'-Epi-Adriamycin 4'-Epi-Doxorubicin 4'-Epi-DXR 4'-Epiadriamycin 4'-Epidoxorubicin Ellence EPI cell EPI-cell EPIcell Epilem Epirubicin Epirubicin Hydrochloride Farmorubicin Farmorubicina Farmorubicine Hydrochloride, Epirubicin IMI 28 IMI-28 IMI28 NSC 256942 NSC-256942 NSC256942 Pharmorubicin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methyl-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]pyrazole-3-carboxamide](/img/structure/B1684373.png)

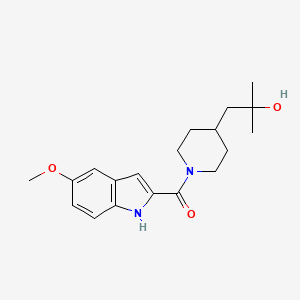
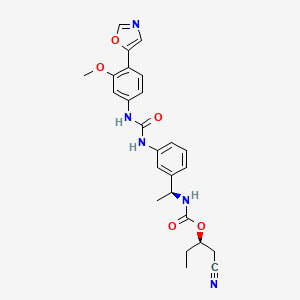
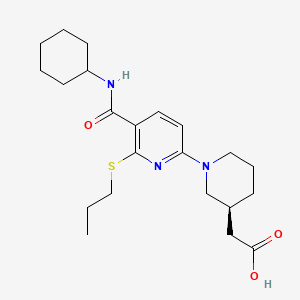

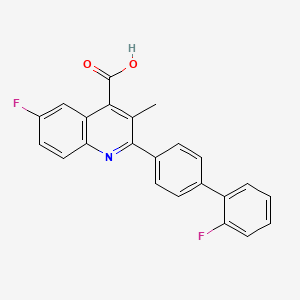
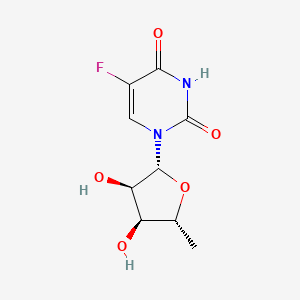
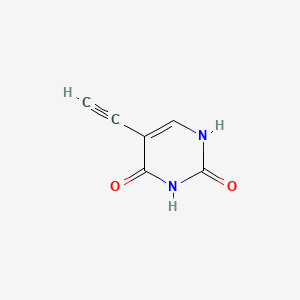
![2-[4,5-Bis[[bis(pyridin-2-ylmethyl)azaniumyl]methyl]-2,7-dichloro-3-oxido-6-oxoxanthen-9-yl]benzoate](/img/structure/B1684389.png)
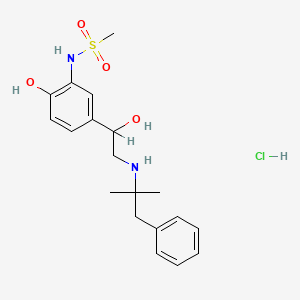
![(Z)-7-[(1R,2R,3R,5R)-5-chloro-2-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1684392.png)
